molecular formula C15H12BrNO3 B1465403 N-(4-Bromobenzyl)-terephthalamic acid CAS No. 1292979-27-1

N-(4-Bromobenzyl)-terephthalamic acid

Cat. No. B1465403
CAS RN: 1292979-27-1
M. Wt: 334.16 g/mol
InChI Key: GHLDPMLKKOWGGX-UHFFFAOYSA-N
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Description

“N-(4-Bromobenzyl)-terephthalamic acid” is a complex organic compound. It likely contains a terephthalamic acid moiety (a type of aromatic dicarboxylic acid), and a 4-bromobenzyl group (a benzyl group with a bromine atom on the 4-position) .


Molecular Structure Analysis

The molecular structure of this compound would be expected to feature aromatic rings (from the terephthalamic acid and the benzyl group), a carboxamide group (from the terephthalamic acid), and a bromine atom on the benzyl group .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The bromine atom on the benzyl group could be displaced in a nucleophilic substitution reaction . The carboxamide group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, aromaticity, and the presence of functional groups (like the carboxamide and bromine) would influence properties like solubility, melting/boiling points, and reactivity .

Scientific Research Applications

Sonochemical Studies and Radical Formation

The terephthalate dosimeter, a derivative related to terephthalic compounds, is extensively used in sonochemical research to understand the formation of hydroxyl radicals in aqueous solutions. This methodology is crucial for elucidating the chemical dynamics in various environmental and industrial processes (Xingwang Fang et al., 1996).

Industrial Process Scale-Up

Compounds related to terephthalamic acid, such as 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, have been used as key intermediates in the manufacturing of therapeutic SGLT2 inhibitors, showcasing the significance of these compounds in pharmaceutical manufacturing and process optimization (Yi Zhang et al., 2022).

Photolabile Carbene Generating Labels

Compounds derived from bromobenzyl and terephthalic acid precursors have been developed for biochemical labeling, indicating their utility in designing photoaffinity labels for biochemical studies (M. Nassal, 1983).

Environmental and Waste Management

The study of brominated hydrocarbons, similar in structure to terephthalic acid derivatives, contributes to our understanding of the formation of hazardous byproducts during the disposal and thermal degradation of materials containing these compounds, highlighting their environmental impact (Catherine S Evans & B. Dellinger, 2003).

Adsorptive Removal of Contaminants

Iron terephthalate (MOF-235), a metal-organic framework, demonstrates high efficacy in removing harmful dyes from water, underscoring the potential of terephthalic acid derivatives in water purification and environmental remediation (E. Haque et al., 2011).

Energy Storage Applications

Disodium terephthalate and its derivatives have been explored as anode materials in sodium-ion batteries, showcasing the versatility of terephthalic acid derivatives in energy storage technologies (Yuwon Park et al., 2012).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, handling “N-(4-Bromobenzyl)-terephthalamic acid” would require appropriate safety measures. The bromine atom suggests that the compound could be hazardous if improperly handled .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

4-[(4-bromophenyl)methylcarbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3/c16-13-7-1-10(2-8-13)9-17-14(18)11-3-5-12(6-4-11)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLDPMLKKOWGGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromobenzyl)-terephthalamic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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